1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone
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Overview
Description
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides.
Attachment of the Thienyl Group: The thienyl group is attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl-piperazine structure but lacks the thienyl group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Similar piperazine core with different substituents.
Uniqueness: 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone is unique due to the presence of both the methoxyphenyl and thienyl groups, which confer distinct chemical and biological properties .
Biological Activity
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone, commonly referred to as compound 1 , is a synthetic organic compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its structural components that include a piperazine moiety and a thienyl group.
- CAS Number : 692287-69-7
- Molecular Formula : C17H20N2O2S
- Molar Mass : 316.42 g/mol
- Predicted Boiling Point : 513.7 ± 50.0 °C
- Density : Approximately 1 g/cm³
- pKa : 6.36 ± 0.40
These properties suggest that compound 1 may exhibit stability under various conditions, making it suitable for further biological evaluations.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to compound 1 often exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Activity | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0039 |
Compound B | E. coli | 0.0048 |
Compound C | C. albicans | 0.039 |
These findings suggest that the presence of the piperazine ring and aromatic substitutions may enhance antimicrobial activity, which could be relevant for compound 1 as well.
Anticancer Potential
In addition to antimicrobial properties, compounds containing thienyl and piperazine moieties have been investigated for their anticancer activities. For example, a study reported that thiazolidinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro.
Case Study :
In vitro tests were conducted on cancer cell lines using derivatives similar to compound 1, revealing:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM
This suggests that modifications of the piperazine structure can lead to enhanced cytotoxicity against specific cancer types.
The biological activity of compound 1 may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the thienyl group may facilitate membrane penetration, leading to cell lysis.
- Interference with DNA Replication : Some derivatives affect nucleic acid synthesis, contributing to their anticancer effects.
Research Findings
A comprehensive review of literature highlights the following key findings related to compound 1:
- Compounds with piperazine and thienyl groups often demonstrate enhanced biological activity due to their ability to interact with multiple biological targets.
- Structural modifications can significantly influence the potency and selectivity of these compounds against various pathogens and cancer cells.
Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Piperazine derivatives | Effective against S. aureus, E. coli |
Anticancer | Thiazolidinones | Inhibition of MCF-7 cell growth |
Enzyme Inhibition | Various analogs | Disruption of bacterial synthesis |
Properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRAPBDAGINAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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